N,N-Diethylcycloundecanecarboxamide N,N-Diethylcycloundecanecarboxamide
Brand Name: Vulcanchem
CAS No.: 91424-64-5
VCID: VC20600227
InChI: InChI=1S/C16H31NO/c1-3-17(4-2)16(18)15-13-11-9-7-5-6-8-10-12-14-15/h15H,3-14H2,1-2H3
SMILES:
Molecular Formula: C16H31NO
Molecular Weight: 253.42 g/mol

N,N-Diethylcycloundecanecarboxamide

CAS No.: 91424-64-5

Cat. No.: VC20600227

Molecular Formula: C16H31NO

Molecular Weight: 253.42 g/mol

* For research use only. Not for human or veterinary use.

N,N-Diethylcycloundecanecarboxamide - 91424-64-5

Specification

CAS No. 91424-64-5
Molecular Formula C16H31NO
Molecular Weight 253.42 g/mol
IUPAC Name N,N-diethylcycloundecanecarboxamide
Standard InChI InChI=1S/C16H31NO/c1-3-17(4-2)16(18)15-13-11-9-7-5-6-8-10-12-14-15/h15H,3-14H2,1-2H3
Standard InChI Key VOGWDSQBBFBUCQ-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C(=O)C1CCCCCCCCCC1

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

N,N-Diethylcycloundecanecarboxamide features a cycloundecane ring—a saturated 11-membered carbon cycle—substituted at one position with a carboxamide group where both nitrogen-bound hydrogens are replaced by ethyl groups. The IUPAC name, N,N-diethylcycloundecanecarboxamide, reflects this substitution pattern . The cycloundecane ring adopts a puckered conformation to alleviate angular strain, a common feature in medium-sized cycloalkanes .

Stereochemical Considerations

While no stereoisomerism is reported for this compound, the cycloundecane ring’s conformational flexibility may lead to multiple low-energy conformers. Computational studies of similar cycloalkanes suggest that chair-like and boat-like conformations are less stable in larger rings, favoring twisted or envelope geometries .

Synthesis and Manufacturing

Classical Synthesis Route

The primary synthesis method involves reacting cycloundecanecarboxylic acid with diethylamine in the presence of a coupling agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) . A representative procedure from Al-Jallo et al. (1984) outlines:

  • Activation: Cycloundecanecarboxylic acid is treated with thionyl chloride to form the acyl chloride.

  • Amidation: The acyl chloride reacts with diethylamine in anhydrous dichloromethane, yielding N,N-diethylcycloundecanecarboxamide after purification via column chromatography .

Table 1: Synthesis Conditions and Yields

ParameterValue
Starting MaterialCycloundecanecarboxylic acid
Coupling AgentThionyl chloride
SolventDichloromethane
Reaction Temperature0–25°C (stepwise)
Yield~90%

Alternative Methods

Physicochemical Properties

Partition Coefficients and Solubility

The compound’s logP\log P of 4.3856 predicts high lipid solubility, making it poorly soluble in aqueous media (logSw=2.81\log S_w = -2.81 for analogous carboxamides) . This property aligns with trends observed in N,N-dimethylcyclohexanecarboxamide (logP=2.4785\log P = 2.4785) and N,N-dimethylcyclopropanecarboxamide (logP=1.89\log P = 1.89), where larger hydrocarbon frameworks enhance hydrophobicity .

Table 2: Comparative Physicochemical Data

CompoundMolecular FormulalogP\log PMolecular Weight (g/mol)
N,N-DiethylcycloundecanecarboxamideC16H31NO\text{C}_{16}\text{H}_{31}\text{NO}4.3856253.423
N,N-DimethylcyclohexanecarboxamideC9H17NO\text{C}_9\text{H}_{17}\text{NO}2.4785155.24
N,N-DimethylcyclopropanecarboxamideC6H11NO\text{C}_6\text{H}_{11}\text{NO}1.89113.16

Thermal Stability

While specific melting and boiling points are unreported, cycloundecane derivatives generally exhibit thermal stability up to 200°C . The carboxamide group’s hydrogen-bonding capacity may slightly lower decomposition temperatures compared to parent hydrocarbons.

Recent Research and Future Directions

Knowledge Gaps

  • Synthetic Optimization: No studies have explored catalytic amidation or continuous-flow synthesis.

  • Biological Screening: Absence of data on antimicrobial, anticancer, or neurological activity.

  • Environmental Fate: Degradation pathways and ecotoxicology remain uncharacterized.

Emerging Opportunities

  • Supramolecular Chemistry: The cycloundecane ring could template macrocycle formation.

  • Drug Delivery: Lipophilicity may enable use in lipid nanoparticle formulations for hydrophobic APIs.

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